molecular formula C9H7BrF3NO2 B1408554 Ethyl 2-bromo-5-(trifluoromethyl)nicotinate CAS No. 1227571-76-7

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate

Cat. No.: B1408554
CAS No.: 1227571-76-7
M. Wt: 298.06 g/mol
InChI Key: FOWPFZJLXKCTHM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF3NO2 It is a derivative of nicotinic acid and contains both bromine and trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-(trifluoromethyl)nicotinate typically involves the bromination of ethyl 2-(trifluoromethyl)nicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinate ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

    Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-(trifluoromethyl)nicotinate involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in different types of chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, thereby affecting its biological and chemical properties.

Comparison with Similar Compounds

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWPFZJLXKCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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